molecular formula C19H26N4O3S B2738659 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1172968-49-8

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2738659
CAS RN: 1172968-49-8
M. Wt: 390.5
InChI Key: HHKDBVIQLSUCRZ-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including cancer research, neuroscience, and drug discovery.

Scientific Research Applications

Molecular Interactions and Receptor Modulation

  • A study on molecular interactions of a structurally similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor revealed insights into the conformational preferences and the energetic stability of conformers. This antagonist exhibits potent and selective antagonism, suggesting a potential pathway for modulating receptor interactions through the design of structurally related compounds (J. Shim et al., 2002).

Antiviral Applications

  • The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored for their antiviral activities, particularly against the influenza A virus (H5N1). This study highlights the potential of structurally related benzamide compounds in developing new antiviral agents, with several synthesized compounds demonstrating significant viral reduction (A. Hebishy et al., 2020).

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14(2)23-18(13-15(3)21-23)20-19(24)16-7-9-17(10-8-16)27(25,26)22-11-5-4-6-12-22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDBVIQLSUCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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